REACTION_CXSMILES
|
CC1CC[N:4]([CH2:7][CH2:8][CH2:9][N:10]2[C:18](=[O:19])[C:17]3[C:12](=CC=CC=3)[C:11]2=O)C1=O.O.NN.[CH2:25]1COCC1.CO>>[NH2:4][CH2:7][CH2:8][CH2:9][N:10]1[CH:11]([CH3:25])[CH2:12][CH2:17][C:18]1=[O:19] |f:1.2,3.4|
|
Name
|
2-[3-(3-Methyl-2-oxo-pyrrolidin-1-yl)-propyl]-isoindole-1,3-dione
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1C(N(CC1)CCCN1C(C2=CC=CC=C2C1=O)=O)=O
|
Name
|
THF MeOH
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCN1C(CCC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |